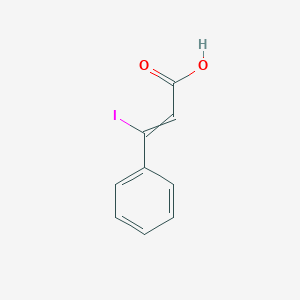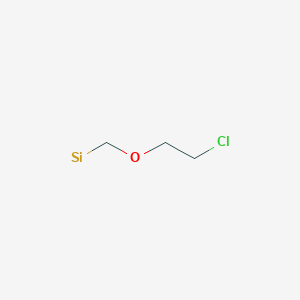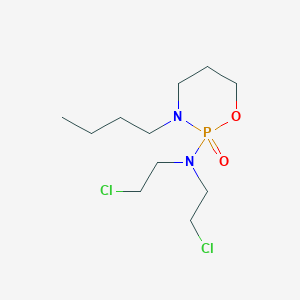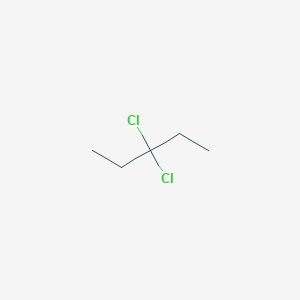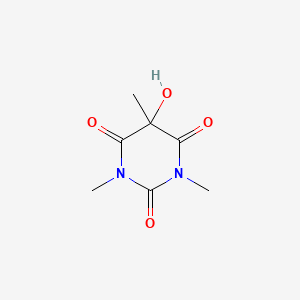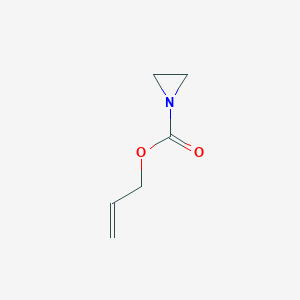
Benz(3,4)indolo(1,2-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(3,4)indolo(1,2-a)benzimidazole is a complex heterocyclic compound that features a fusion of benzene, indole, and benzimidazole rings. This unique structure imparts significant chemical stability and diverse biological activities, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)indolo(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with indole derivatives under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including continuous flow reactors. These methods ensure consistent product quality and yield while minimizing reaction times and resource consumption .
化学反応の分析
Types of Reactions
Benz(3,4)indolo(1,2-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or modified biological activities .
科学的研究の応用
Benz(3,4)indolo(1,2-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of Benz(3,4)indolo(1,2-a)benzimidazole involves its interaction with various molecular targets, including enzymes and DNA. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the indole fusion.
Indole: Contains the indole moiety but not the benzimidazole ring.
Indolo(2,3-a)pyrrolo(3,4-c)carbazole: Another complex heterocyclic compound with similar biological activities.
Uniqueness
Benz(3,4)indolo(1,2-a)benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a versatile compound in various research applications .
特性
CAS番号 |
20620-82-0 |
|---|---|
分子式 |
C17H10N2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H |
InChIキー |
ISINGYZTIIWJRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


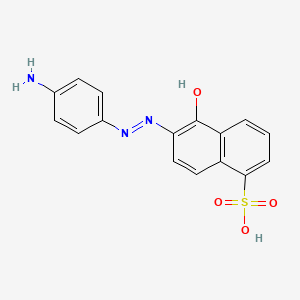
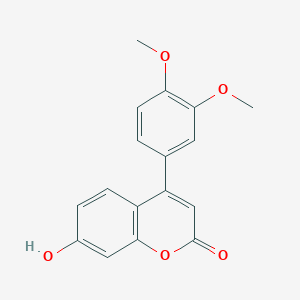
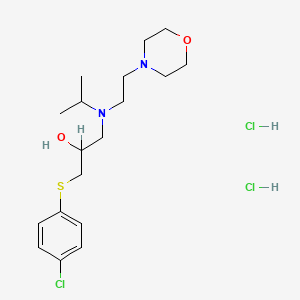


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
